3-Ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile
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Overview
Description
3-Ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile is a complex organic compound with the molecular formula C14H9N3O2
Preparation Methods
The synthesis of 3-ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-ethoxybenzaldehyde and 2-cyanoacetamide, the intermediate compounds undergo cyclization and subsequent oxidation to form the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
3-Ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an inhibitor of ubiquitin-specific proteases, which are enzymes involved in protein degradation pathways.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic solar cells and light-emitting diodes.
Biological Research: Its ability to interact with specific enzymes and proteins makes it a valuable tool for studying cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of 3-ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile involves its interaction with molecular targets such as ubiquitin-specific proteases. By inhibiting these enzymes, the compound can interfere with the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins and subsequent cellular effects. This inhibition can trigger apoptosis in cancer cells, making it a potential therapeutic agent .
Comparison with Similar Compounds
3-Ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile can be compared with other indeno[1,2-b]pyrazine derivatives, such as:
9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile: This compound also inhibits ubiquitin-specific proteases but may have different selectivity and potency profiles.
Halogenated indeno[1,2-b]pyrazine derivatives: These compounds have been modified with halogen atoms to enhance their electronic properties and reactivity.
The uniqueness of this compound lies in its specific ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C14H9N3O2 |
---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
3-ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C14H9N3O2/c1-2-19-14-10(7-15)16-12-11(17-14)8-5-3-4-6-9(8)13(12)18/h3-6H,2H2,1H3 |
InChI Key |
HZXUEUJVZFWOOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C2C(=N1)C3=CC=CC=C3C2=O)C#N |
Origin of Product |
United States |
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